4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol
Brand Name: Vulcanchem
CAS No.: 135086-76-9
VCID: VC21254424
InChI: InChI=1S/C6H5F2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
SMILES: C1=C(C=C(C(=C1F)N)F)O
Molecular Formula: C6H5F2NO
Molecular Weight: 145.11 g/mol

4-Amino-3,5-difluorophenol

CAS No.: 135086-76-9

Cat. No.: VC21254424

Molecular Formula: C6H5F2NO

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3,5-difluorophenol - 135086-76-9

Specification

CAS No. 135086-76-9
Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
IUPAC Name 4-amino-3,5-difluorophenol
Standard InChI InChI=1S/C6H5F2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Standard InChI Key YHQVBHFKCBFNEG-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)N)F)O
Canonical SMILES C1=C(C=C(C(=C1F)N)F)O

Introduction

Chemical Identity and Structure

Basic Information

4-Amino-3,5-difluorophenol is an aromatic compound with the amino group (-NH2) at the para position (position 4) relative to the hydroxyl group, and fluorine atoms at both meta positions (positions 3 and 5). This arrangement creates a symmetrical molecule with distinct chemical reactivity patterns.

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers as presented in the following table:

IdentifierValue
CAS Number135086-76-9
Molecular FormulaC₆H₅F₂NO
IUPAC Name4-amino-3,5-difluorophenol
InChI KeyYHQVBHFKCBFNEG-UHFFFAOYSA-N
PubChem CID2778761
MDL NumberMFCD03094491
SMILESC1=C(C=C(C(=C1F)N)F)O

Table 1: Chemical identifiers for 4-Amino-3,5-difluorophenol

Alternative Nomenclature

The compound is also known by several synonyms that reflect different naming conventions:

  • 4-amino-3,5-difluoro-phenol

  • 4-hydroxy-2,6-difluoroaniline

  • 2,6-difluoro-4-hydroxyaniline

  • Phenol, 4-amino-3,5-difluoro-

  • 4-azanyl-3,5-bis fluoranyl phenol

Physical and Chemical Properties

Physical Properties

The physical properties of 4-Amino-3,5-difluorophenol provide insights into its behavior under various conditions and its potential applications:

PropertyValue
Molecular Weight145.107 g/mol
Physical StateSolid at room temperature
Density1.5±0.1 g/cm³
Melting Point147-150°C
Boiling Point250.0±40.0°C at 760 mmHg
Flash Point105.0±27.3°C
LogP1.22
Vapor Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.570
Polar Surface Area (PSA)46.25000
Exact Mass145.033920

Table 2: Physical properties of 4-Amino-3,5-difluorophenol

Chemical Properties and Reactivity

The chemical behavior of 4-Amino-3,5-difluorophenol is influenced by three key functional groups:

  • The hydroxyl group (-OH) contributes to hydrogen bonding capabilities and weak acidity

  • The amino group (-NH2) provides basic character and nucleophilicity

  • The fluorine substituents increase electron density withdrawal from the aromatic ring

These features result in a compound with:

  • Moderate lipophilicity (LogP = 1.22)

  • Potential for hydrogen bonding (both donor and acceptor capabilities)

  • Modified reactivity of the amino group due to the electron-withdrawing effects of the fluorine atoms

  • Enhanced metabolic stability compared to non-fluorinated analogues

Synthesis and Preparation

Related Synthetic Procedures

Information about the synthesis of structurally related compounds provides insights into potential methods for preparing 4-Amino-3,5-difluorophenol. For example, 4-Amino-3,5-difluorobenzoic acid can be synthesized through a three-step procedure:

  • Bromination of 2,6-difluoroaniline with N-bromosuccinimide in chloroform

  • Radical cyanation of the brominated product with copper(I) cyanide

  • Hydrolysis of the nitrile to yield the carboxylic acid

Similar methodologies could potentially be adapted for the synthesis of 4-Amino-3,5-difluorophenol, with appropriate modifications to the reaction conditions and reagents.

Applications and Research Significance

General Applications

Based on its structural features and the typical applications of fluorinated aromatic compounds, 4-Amino-3,5-difluorophenol likely has relevance in several areas:

  • Building block for pharmaceutical compounds

  • Intermediate in the synthesis of agrochemicals

  • Precursor for specialty polymers and materials

  • Component in fluorescent probes or imaging agents

  • Reagent in organic synthesis

Pharmaceutical Relevance

The incorporation of fluorine atoms in organic molecules is a well-established strategy in medicinal chemistry for several reasons:

  • Enhanced metabolic stability due to the strength of the C-F bond

  • Increased lipophilicity, potentially improving cell membrane permeability

  • Altered electronic properties that can enhance binding to biological targets

  • Modified acidity/basicity of neighboring functional groups

These properties make 4-Amino-3,5-difluorophenol potentially valuable as a building block for pharmaceutically active compounds .

Research Applications

The search results indicate that related compounds have been used in research on photosensitive chiral self-assembling materials, suggesting potential applications for 4-Amino-3,5-difluorophenol in advanced materials science .

Comparative Analysis with Structural Analogues

Comparison with Halogenated Analogues

Comparing 4-Amino-3,5-difluorophenol with its chlorinated counterpart (4-Amino-3,5-dichlorophenol) highlights the impact of different halogen substituents:

Property4-Amino-3,5-difluorophenol4-Amino-3,5-dichlorophenol
Molecular FormulaC₆H₅F₂NOC₆H₅Cl₂NO
Molecular Weight145.107 g/mol178.02 g/mol
Bond StrengthStronger C-F bondsWeaker C-Cl bonds
ElectronegativityHigher (F is most electronegative)Lower (Cl is less electronegative than F)
Expected Metabolic StabilityHigherLower
LipophilicityModerateHigher (typically)

Table 3: Comparison between fluorinated and chlorinated analogues

Other Structural Variations

Several other structural analogues with different substitution patterns can be compared to understand structure-property relationships:

  • 4-Amino-3-nitrophenol: Contains a nitro group instead of one fluorine atom

  • 4-Aminophenol: The non-halogenated parent compound

  • 3,5-Difluorophenol: Lacks the amino group

  • 4-Amino-3,5-difluorobenzoic acid: Contains a carboxylic acid group in addition to the structural features of 4-Amino-3,5-difluorophenol

These comparisons provide valuable insights into how specific structural modifications affect physical properties, chemical reactivity, and potential applications.

Stock ConcentrationVolume Required for Different Amounts
1 mg
1 mM6.8913 mL
5 mM1.3783 mL
10 mM0.6891 mL

Table 4: Stock solution preparation guide for 4-Amino-3,5-difluorophenol

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